1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C4H6F2N4 and its molecular weight is 148.117. The purity is usually 95%.
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Scientific Research Applications
High Thermal Stability Materials
- Application : "1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine" derivatives, such as trifluoromethyl-containing fused triazole-triazines, show potential as heat-resistant energetic materials due to their high density, excellent thermal stability, and insensitivity to mechanical stimulation (Yan et al., 2021).
Green Chemistry and Environmental Applications
- Application : A green, metal- and oxidant-free method for synthesizing structurally diverse 1H-1,2,4-triazol-3-amines, which are useful in organic chemistry, medicinal chemistry, and optical materials, has been developed (Guo et al., 2021).
Antimicrobial Agents
- Application : Certain 1,2,4-triazole derivatives have been found to possess good or moderate antimicrobial activities against various test microorganisms, which is crucial for developing new pharmaceuticals (Bektaş et al., 2007).
Photochemistry and Fluorinated Compounds
- Application : The photochemistry of fluorinated 1,2,4-triazoles has been explored for the synthesis of fluorinated heterocycles, which are important in various chemical applications (Pace et al., 2004).
Medicinal and Agricultural Chemistry
- Application : The 1,2,4-triazole scaffold, including derivatives like 5-amino-1,2,4-triazoles, is a key structure in medicinal and agricultural chemistry due to its utility in synthesizing diverse compounds (Tan et al., 2017).
Crystallographic and Structural Analysis
- Application : Structural analysis of 1,2,4-triazole derivatives has revealed insights into their crystal packing and electronic properties, which are useful for designing new materials (Dolzhenko et al., 2008).
Gas Generators and Energetic Salts
- Application : Derivatives like 1H-1,2,4-triazol-3-yl tetrazoles have been prepared for potential applications in nitrogen-rich gas generators, with their energetic properties being a focus of study (Srinivas et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with synaptic vesicle 2 (sv2) proteins and the gaba a receptor . The role of these targets is crucial in the transmission of signals in the nervous system.
Mode of Action
The interaction of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with its targets leads to changes in the functioning of the nervous system. It has been suggested that the compound may have a high affinity for SV2A, greater than that of levetiracetam and brivaracetam . It also displays low to moderate affinity for the benzodiazepine site on GABA A receptors .
Biochemical Pathways
It can be inferred that the compound may influence the pathways involving sv2 proteins and gaba a receptors, potentially affecting neurotransmission .
Result of Action
Given its potential interaction with sv2 proteins and gaba a receptors, it may influence neurotransmission, potentially leading to changes in neural activity .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVULMEIXEDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.